N'-(2-CHLOROBENZOYL)-4-NITROBENZOHYDRAZIDE
Overview
Description
N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide is an organic compound that features both a chlorobenzoyl and a nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoyl group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized derivatives at the hydrazide moiety.
Scientific Research Applications
N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzoyl)-5-chloroindole
- N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide
- N-(3-bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide
Uniqueness
N’-(2-Chlorobenzoyl)-4-nitrobenzohydrazide is unique due to the presence of both a chlorobenzoyl and a nitrobenzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N'-(4-nitrobenzoyl)benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-12-4-2-1-3-11(12)14(20)17-16-13(19)9-5-7-10(8-6-9)18(21)22/h1-8H,(H,16,19)(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZRKHFFUHNQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.